
5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol
Übersicht
Beschreibung
The compound “5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of phenyl groups and a thiol (-SH) group can confer unique chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with a suitable alkyne in a process known as a click reaction, a term used to describe a number of reactions that generate substances quickly and reliably by joining small units together .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring are two phenyl rings and a thiol group .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by the functional groups present in the molecule. The thiol group could undergo oxidation reactions to form disulfides. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and non-reactive, while the thiol group could make the compound somewhat polar and capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Diese Verbindung wurde auf ihre potenziellen antiviralen Eigenschaften untersucht. Insbesondere haben Derivate dieser Verbindung Aktivität gegen das Tabakmosaikvirus (TMV) gezeigt, das ein bedeutender Krankheitserreger in Pflanzen ist . Die Einarbeitung von Sulfonamiden in 1,3,4-Thiadiazolringe, die strukturell mit der betreffenden Verbindung verwandt sind, kann Verbindungen hervorbringen, die als Carboanhydrase-Inhibitoren wirken und möglicherweise einen Mechanismus für die antivirale Aktivität bieten.
Antifungal und Antibakterielle Eigenschaften
Die 1,3,4-Thiadiazol-Einheit, ein Kernteil der Verbindung, ist mit antifungalen und antibakteriellen Eigenschaften verbunden . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Behandlungen für Pilz- und Bakterieninfektionen nützlich sein könnte, wobei die Bioaktivität des Thiadiazolrings genutzt wird.
Landwirtschaftliche Anwendungen
Angesichts ihrer antiviralen und antifungalen Eigenschaften besteht das Potenzial, dass diese Verbindung in der Landwirtschaft eingesetzt werden kann. Sie könnte als Schutzmittel gegen verschiedene Pflanzenpathogene dienen und so den Ernteertrag verbessern und Ernteverluste aufgrund von Krankheiten reduzieren .
Carboanhydrase-Inhibition
Verbindungen mit einer 1,3,4-Thiadiazolstruktur wurden als Inhibitoren der Carboanhydrase berichtet . Dieses Enzym ist an vielen physiologischen Prozessen beteiligt, und Inhibitoren werden zur Behandlung einer Vielzahl von Erkrankungen eingesetzt, darunter Glaukom, Höhenkrankheit und Epilepsie.
Studien zur Molekülstruktur
Die Verbindung war Gegenstand von Berechnungsstudien mit Hilfe der Dichtefunktionaltheorie (DFT). Diese Studien tragen zum Verständnis der Molekülstruktur, der elektronischen Eigenschaften und der chemischen Reaktivität bei, die für die Entwicklung von Arzneimitteln und Materialien mit bestimmten Eigenschaften entscheidend sind .
Spektroskopische Analyse
Die Forschung konzentrierte sich auch auf die spektroskopische Analyse dieser Verbindung, einschließlich UV-Vis- und IR-Studien. Solche Analysen sind unerlässlich, um die Verbindung zu charakterisieren und ihre Wechselwirkungen mit anderen Molekülen zu verstehen .
Selektive Östrogenrezeptor-Modulator (SERM) Anwendungen
Obwohl nicht direkt mit der betreffenden Verbindung verwandt, wurden strukturell ähnliche Verbindungen auf ihre Verwendung als SERMs untersucht. Dies ist eine Klasse von Medikamenten, die Östrogen in einigen Geweben blockieren und in anderen nachahmen, hauptsächlich zur Behandlung von Brustkrebs und Osteoporose eingesetzt.
Chemische Reaktivität und Wirkstoffdesign
Die Reaktivitätsparameter der Verbindung, die durch DFT untersucht wurden, liefern Einblicke in ihr chemisches Verhalten. Diese Informationen sind wertvoll für das Wirkstoffdesign, bei dem die Reaktivität der Verbindung so angepasst werden kann, dass sie auf bestimmte biologische Pfade abzielt .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to disrupt the production of adenosine triphosphate .
Biochemical Pathways
Similar compounds have been found to affect various biological activities .
Pharmacokinetics
Similar compounds have been found to exhibit non-linear oral pharmacokinetics in humans .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Similar compounds have been found to be influenced by various environmental factors .
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is available in a variety of forms. Additionally, it has been demonstrated to possess a variety of biochemical and physiological effects, which makes it a promising candidate for further research. However, there are a few limitations to the use of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in laboratory experiments. It is a relatively new compound and further research is needed to fully understand its mechanism of action and potential applications. Additionally, its use in laboratory experiments may be limited due to its low solubility in aqueous media.
Zukünftige Richtungen
Given the potential applications of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, there are a variety of future directions for research. Firstly, further studies are needed to fully understand its mechanism of action, as well as its potential therapeutic applications. Additionally, further research is needed to investigate the structure-activity relationships of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and other compounds. Additionally, there is potential for the use of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a tool for drug development, as its ability to interact with various proteins and enzymes makes it a promising candidate for further research. Finally, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol may also be used as a tool to investigate the biochemical and physiological effects of other compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOJIGWGJWZBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353052 | |
| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93300-54-0 | |
| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the anticancer activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?
A1: The study "Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent" [] investigated the synthesis and anticancer potential of a series of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. While the specific mechanisms of action and targets were not fully elucidated in this study, the researchers demonstrated that some of the synthesized compounds exhibited promising anticancer activity in vitro.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
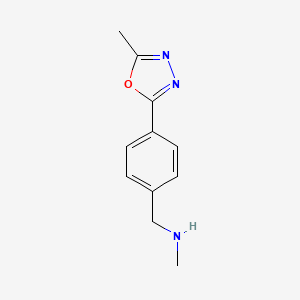

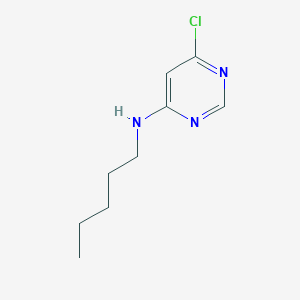



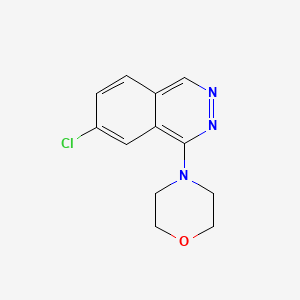
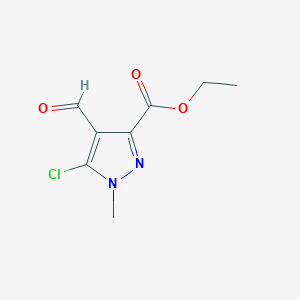
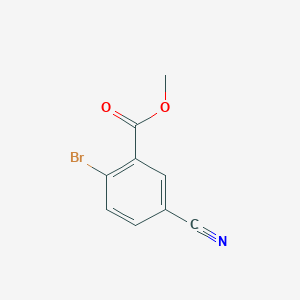

![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)
